5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine
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Overview
Description
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of water-soluble Ir catalysts for the synthesis of 1,8-naphthyridines in water under air atmosphere has been reported, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine oxides, while substitution reactions can yield various substituted naphthyridines .
Scientific Research Applications
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,6-Naphthyridine: Known for its anticancer properties and other biological activities.
Uniqueness
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydrazinyl groups make it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C9H9BrN4 |
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Molecular Weight |
253.10 g/mol |
IUPAC Name |
(5-bromo-6-methyl-1,7-naphthyridin-8-yl)hydrazine |
InChI |
InChI=1S/C9H9BrN4/c1-5-7(10)6-3-2-4-12-8(6)9(13-5)14-11/h2-4H,11H2,1H3,(H,13,14) |
InChI Key |
UBKQSIKSVCJWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=N1)NN)N=CC=C2)Br |
Origin of Product |
United States |
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